

Application Notes: Preparing Stock Solutions of c-Myc Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *c-Myc inhibitor 4*

Cat. No.: B15498122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions for small molecule c-Myc inhibitors, using the well-characterized inhibitor 10058-F4 as a primary example. The principles outlined are broadly applicable to other similar small molecule inhibitors of c-Myc.

Introduction

The c-Myc oncoprotein is a transcription factor that is deregulated in a vast majority of human cancers^[1]. It plays a critical role in regulating fundamental cellular processes, including proliferation, cell cycle progression, apoptosis, and metabolism^{[2][3][4]}. c-Myc exerts its function primarily by forming a heterodimer with its partner protein, Max^[5]. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, activating their transcription.

Small molecule inhibitors designed to disrupt the c-Myc/Max protein-protein interaction are invaluable tools in cancer research and drug development. The compound 10058-F4 is a cell-permeable thiazolidinone that specifically inhibits this interaction, thereby preventing the transactivation of c-Myc target genes and inhibiting tumor cell growth. Proper preparation and storage of inhibitor stock solutions are critical for ensuring experimental reproducibility and accuracy.

Inhibitor Characteristics

Accurate quantitative data is essential for preparing solutions of a specific molarity. The table below summarizes the key chemical and physical properties of the c-Myc inhibitor 10058-F4.

Property	Value	Reference
Synonyms	10058-F4, (Z,E)-5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one	
CAS Number	403811-55-2	
Molecular Formula	C ₁₂ H ₁₁ NOS ₂	
Molecular Weight	249.35 g/mol	
Appearance	Yellow solid	
Solubility	Highly soluble in DMSO (\geq 200 mg/mL)	
Storage (Solid)	2-8°C, protect from light	
Storage (Solution)	-20°C, stable for up to 3 months	

Experimental Protocols

Required Materials

- c-Myc inhibitor powder (e.g., 10058-F4)
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
- Sterile, disposable serological pipettes and pipette tips
- Vortex mixer

- Ultrasonic bath (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

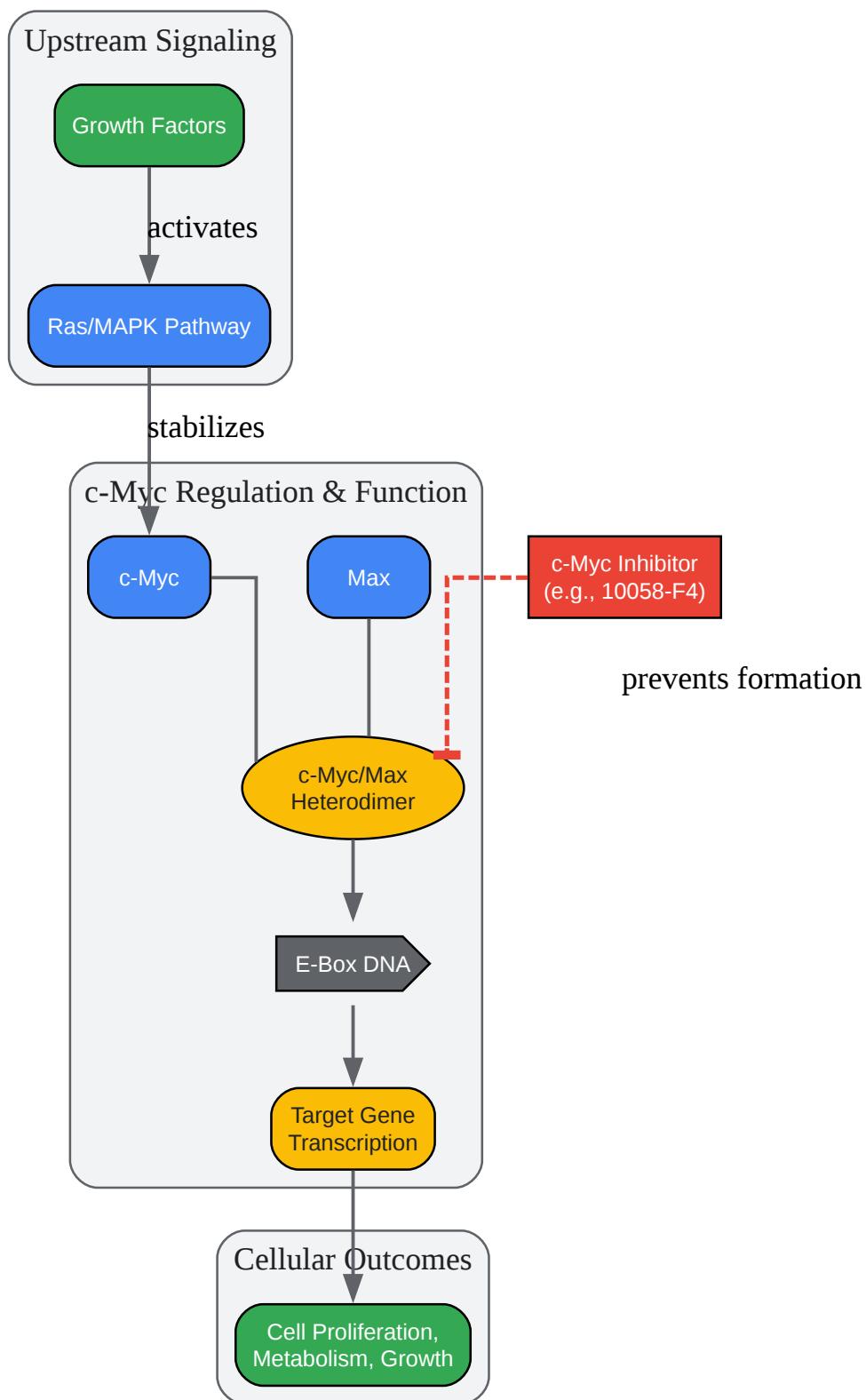
- Handle the powdered inhibitor in a chemical fume hood or a ventilated enclosure to avoid inhalation.
- Wear appropriate PPE at all times.
- Consult the Safety Data Sheet (SDS) for the specific inhibitor before handling. The GHS classification for 10058-F4 indicates it can cause skin and eye irritation.
- DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.

Stock Solution Preparation (Example: 50 mM Stock in DMSO)

This protocol describes the preparation of a 50 mM stock solution of c-Myc inhibitor 10058-F4.

Calculation:

- Determine the required mass:
 - Molecular Weight (MW) = 249.35 g/mol
 - Desired Concentration (C) = 50 mM = 0.050 mol/L
 - Desired Volume (V) = 1 mL = 0.001 L
 - Mass (m) = C x V x MW
 - Mass (m) = 0.050 mol/L x 0.001 L x 249.35 g/mol = 0.01247 g = 12.47 mg


Step-by-Step Procedure:

- Allow the vial containing the inhibitor powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
- In a chemical fume hood, carefully weigh out 12.47 mg of the inhibitor powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
- Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
- Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and yellow.
- If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes to facilitate dissolution.
- Once fully dissolved, create smaller working aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
- Clearly label all aliquots with the inhibitor name, concentration (50 mM), solvent (DMSO), and date of preparation.
- Store the aliquoted stock solution at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.

Visualizations

c-Myc Signaling and Inhibition Pathway

The c-Myc oncprotein, in partnership with Max, drives the expression of genes essential for cell growth and proliferation. Small molecule inhibitors like 10058-F4 disrupt this pathway by preventing the formation of the functional c-Myc/Max heterodimer.

[Click to download full resolution via product page](#)

Caption: c-Myc pathway and mechanism of inhibition.

Workflow for Stock Solution Preparation

Following a standardized workflow ensures consistency and accuracy when preparing inhibitor stock solutions for cellular and biochemical assays.

Caption: Standard workflow for preparing c-Myc inhibitor stock solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Application Notes: Preparing Stock Solutions of c-Myc Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15498122#preparing-c-myc-inhibitor-4-stock-solution>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com